molecular formula C21H14N2O8 B1223217 4-{2-[(3-Nitrobenzoyl)amino]phenoxy}phthalic acid

4-{2-[(3-Nitrobenzoyl)amino]phenoxy}phthalic acid

Cat. No.: B1223217
M. Wt: 422.3 g/mol
InChI Key: NAQUAVBNIYTIIS-UHFFFAOYSA-N
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Description

4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C21H14N2O8 and a molecular weight of 422.34 g/mol .

Preparation Methods

The synthesis of 4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. Major products formed from these reactions include amino derivatives, halogenated compounds, and hydrolyzed products.

Scientific Research Applications

4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its interactions with enzymes and receptors.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or alter receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

4-{2-[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid can be compared with other benzanilides and phthalic acid derivatives. Similar compounds include:

Properties

Molecular Formula

C21H14N2O8

Molecular Weight

422.3 g/mol

IUPAC Name

4-[2-[(3-nitrobenzoyl)amino]phenoxy]phthalic acid

InChI

InChI=1S/C21H14N2O8/c24-19(12-4-3-5-13(10-12)23(29)30)22-17-6-1-2-7-18(17)31-14-8-9-15(20(25)26)16(11-14)21(27)28/h1-11H,(H,22,24)(H,25,26)(H,27,28)

InChI Key

NAQUAVBNIYTIIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC3=CC(=C(C=C3)C(=O)O)C(=O)O

Synonyms

4-(2-(3-nitrobenzoylamino)phenoxy)phthalic acid
4-NBAP-phthalic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

2N sodium hydroxide (12 ml) was added to a solution of 4-(2-(3-nitrobenzoylamino)-phenoxy)phthalic acid dimethylester (1.15 g, 2.83 mmol) in 1,4-dioxan (12 ml) at room temperature. The mixture was stirred for 2 hours, cooled to <10° C. and pH adjusted to 2-3 with 1N hydrochloric acid (approx. 24 ml). The resulting crystals were filtered off and washed with water. The crystals were dried to give beige crystals of 4-[2-(3-nitrobenzoylamino)-phenoxyl]phthalic acid (yield: 0.82 g. (76%)). 1H—NMR (CDCl3) in ppm: δ 10.3 (s, 1H), 8.38 (m, 1H), 8.18 (d, 1H), 7.6-7.8 (m, 3H), 7.3-7.4 (m, 2H), 7.18 (d.d., 1H), 7.1 (m, 1H), 7.07 (d.d., 1H). Mp: 199.7-201.0° C.
Quantity
12 mL
Type
reactant
Reaction Step One
Name
4-(2-(3-nitrobenzoylamino)-phenoxy)phthalic acid dimethylester
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

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